trans-4-Amino-4-methylcyclohexanol hydrochloride

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3) is a stereochemically defined cyclohexane derivative featuring a trans-oriented 4-amino and 4-methyl substitution pattern on the cyclohexanol ring, isolated as the hydrochloride salt with a molecular weight of 165.66 g/mol. This compound serves as a rigid chiral building block and key intermediate in medicinal chemistry and organic synthesis, where its precise stereochemical configuration is critical for downstream molecular architecture and biological activity.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 1447955-52-3
Cat. No. B3021990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Amino-4-methylcyclohexanol hydrochloride
CAS1447955-52-3
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1(CCC(CC1)O)N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H
InChIKeyOJTUFPOPBVLWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3): Procurement Specifications for a Sterically Defined Pharmaceutical Intermediate


trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3) is a stereochemically defined cyclohexane derivative featuring a trans-oriented 4-amino and 4-methyl substitution pattern on the cyclohexanol ring, isolated as the hydrochloride salt with a molecular weight of 165.66 g/mol . This compound serves as a rigid chiral building block and key intermediate in medicinal chemistry and organic synthesis, where its precise stereochemical configuration is critical for downstream molecular architecture and biological activity [1].

Why Generic Substitution of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3) Is Not Advised: Stereochemical Constraints


In cyclohexane-based drug intermediates, stereoisomers are not functionally interchangeable. The trans configuration in trans-4-Amino-4-methylcyclohexanol hydrochloride fixes the amino and hydroxyl groups on opposite faces of the cyclohexane ring, a specific spatial arrangement that directly dictates molecular conformation, target binding geometry, and the stereochemical outcome of subsequent synthetic transformations [1]. In contrast, the cis isomer (CAS 923598-04-3) positions these functional groups on the same face, resulting in a distinct three-dimensional structure . Literature on structurally analogous trans-4-aminocyclohexanol systems demonstrates that cis and trans isomers exhibit marked differences in biological activity, underscoring that stereochemical integrity is a prerequisite for reliable biological outcomes .

trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3): A Comparative Evidence Assessment for Procurement Decisions


Stereochemical Configuration: Trans (Target) vs. Cis (Comparator) for Molecular Architecture

The target compound, trans-4-amino-4-methylcyclohexanol hydrochloride (CAS 1447955-52-3), possesses a trans configuration that confers a distinct three-dimensional geometry, differing fundamentally from its cis isomer (CAS 923598-04-3) . This stereochemical difference is a class-level determinant of biological activity in related aminocyclohexanol systems, where cis and trans isomers have been shown to exhibit disparate functional profiles . While direct quantitative comparative data for this specific compound is not available in the open literature, the established principle that stereochemistry governs molecular recognition and synthetic utility in this compound class necessitates the selection of the correct isomer for intended applications.

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Storage Condition Comparison: Trans (Target) vs. Cis (Comparator) Handling Requirements

The trans-4-amino-4-methylcyclohexanol hydrochloride (target) is reported to be stable at room temperature storage conditions [1]. In contrast, the cis isomer (CAS 923598-04-3) requires refrigerated storage at 0-8°C to maintain stability . This represents a tangible operational difference for procurement and laboratory management.

Stability Storage Handling

Molecular Identity and Crystallographic Uniqueness: Target Compound vs. Mixtures

trans-4-Amino-4-methylcyclohexanol hydrochloride is a discrete, well-defined chemical entity with a unique CAS registry number (1447955-52-3) and a specific canonical SMILES notation (C[C@]1(N)CC[C@H](O)CC1.Cl) that unambiguously defines its stereochemistry . It is distinct from diastereomeric mixtures of 4-amino-4-methylcyclohexanol hydrochloride (e.g., CAS 1965309-32-3) and the free base form (CAS 57320-60-2) .

Analytical Chemistry Quality Control Crystallography

Commercial Availability and Procurement Viability: Target Compound vs. cis Isomer

The trans isomer (CAS 1447955-52-3) is commercially available from multiple chemical suppliers in defined quantities (e.g., 250 mg, 500 mg, 1 g) with documented purity specifications, typically at 97% [1]. While the cis isomer (CAS 923598-04-3) is also commercially available , sourcing reports indicate that certain trans-specific product listings have been discontinued, suggesting potential supply chain variability between the two isomers .

Supply Chain Procurement Sourcing

Best Research and Industrial Application Scenarios for trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3)


Stereospecific Pharmaceutical Intermediate for Chiral Drug Synthesis

This compound is optimally utilized as a stereochemically defined intermediate in the synthesis of chiral pharmaceutical agents. Its trans configuration, which places the amino and hydroxyl groups on opposite faces of the cyclohexane ring, provides a rigid scaffold for constructing molecules with precise three-dimensional geometry [1]. Patent literature indicates that trans-4-amino-1-methylcyclohexanol derivatives are useful intermediates for various pharmaceuticals, and the target compound‘s defined stereochemistry is essential for the stereochemical fidelity of downstream products [2].

Medicinal Chemistry Research Requiring Defined Stereochemistry and Room Temperature Handling

For medicinal chemistry programs where stereochemical integrity is paramount, this trans isomer serves as a chiral building block that dictates the spatial orientation of pharmacophoric elements in target molecules [1]. The compound's room temperature storage compatibility [2] makes it particularly suitable for high-throughput screening platforms and automated synthesis workflows where refrigeration logistics would impose operational constraints.

Reference Standard for Stereochemical Purity and Analytical Method Development

As a single, well-characterized stereoisomer with a canonical SMILES notation (C[C@]1(N)CC[C@H](O)CC1.Cl) [1], this compound can serve as a reference standard for developing analytical methods to distinguish trans from cis isomers in reaction monitoring or quality control. This is critical for processes where stereochemical purity directly impacts final product efficacy or regulatory compliance.

Synthesis of Biologically Active Molecules Where Stereochemistry Governs Activity

Given the established class-level principle that cis and trans isomers of 4-aminocyclohexanol derivatives exhibit distinct biological activities [1], this trans-specific compound is the appropriate selection for synthesizing target molecules where the trans geometry is required for desired receptor binding, enzyme inhibition, or functional activity. Substitution with the cis isomer would produce a different stereochemical outcome with unpredictable biological consequences.

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